molecular formula C9H8BrNO B13597104 4-(Bromomethyl)-2-methyl-1,3-benzoxazole

4-(Bromomethyl)-2-methyl-1,3-benzoxazole

Cat. No.: B13597104
M. Wt: 226.07 g/mol
InChI Key: CIQLGHDUQHMTPY-UHFFFAOYSA-N
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Description

4-(Bromomethyl)-2-methyl-1,3-benzoxazole is a heterocyclic organic compound that features a benzoxazole ring substituted with a bromomethyl group at the fourth position and a methyl group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Bromomethyl)-2-methyl-1,3-benzoxazole typically involves the bromination of 2-methyl-1,3-benzoxazole. One common method is the use of N-bromosuccinimide (NBS) as a brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under light or heat. The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improved safety. The process involves the continuous mixing of the starting materials and brominating agent in a solvent, followed by reaction in a temperature-controlled reactor .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 4-(Bromomethyl)-2-methyl-1,3-benzoxazole depends on its specific application. In medicinal chemistry, the compound may act by interacting with specific molecular targets such as enzymes or receptors. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to inhibition or modification of their activity .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of the bromomethyl group, which imparts distinct reactivity and allows for the formation of a wide range of derivatives through nucleophilic substitution reactions. This makes it a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C9H8BrNO

Molecular Weight

226.07 g/mol

IUPAC Name

4-(bromomethyl)-2-methyl-1,3-benzoxazole

InChI

InChI=1S/C9H8BrNO/c1-6-11-9-7(5-10)3-2-4-8(9)12-6/h2-4H,5H2,1H3

InChI Key

CIQLGHDUQHMTPY-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=CC=C2O1)CBr

Origin of Product

United States

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